Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines, starting with 4 R -hydroxy- L -proline as a chiron has been described . Another study reported the synthesis of a chiral cyclic amino acid ester from the corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters via an intramolecular lactonization reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the molecular structure of “Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate” has been reported with a molecular formula of C14H15NO3 . The compound has an average mass of 245.274 Da and a monoisotopic mass of 245.105194 Da .Scientific Research Applications
Synthesis and Conversion into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates
Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is used as a starting product in the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. These compounds are obtained through hydrogenolysis and intramolecular nucleophilic substitution. They can be easily converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, offering a promising approach in drug design due to their structural properties (Mollet, D’hooghe, & Kimpe, 2012).
Chiral Derivatives Synthesis
This chemical is also pivotal in the preparation of N-benzoyl derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane. These derivatives are synthesized from hydroxy-L-proline and have been studied for their nuclear magnetic resonance properties. This research contributes to a better understanding of the molecular structure and behavior of such compounds (Portoghese & Turcotte, 1971).
Intramolecular Hydrogen Abstraction Reaction
In carbohydrates, the reaction of benzyl amidophosphates and alkyl and benzyl carbamate derivatives with specific reagents leads to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This reaction, facilitated by N-amido radicals, is crucial for the selective oxidation of certain carbohydrate components, demonstrating its utility in complex organic syntheses (Francisco, Herrera, & Suárez, 2003).
Glutamic Acid Analogue Synthesis
Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate plays a role in the synthesis of glutamic acid analogs. These analogs are developed from L-serine and involve several chemical transformations, including transannular alkylation and stereospecific reduction. Such studies are vital for creating novel biochemical compounds with potential therapeutic applications (Hart & Rapoport, 1999).
properties
IUPAC Name |
benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSUTCDGMZZMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
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